molecular formula C7H14N2 B3038633 cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole CAS No. 876130-70-0

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B3038633
CAS No.: 876130-70-0
M. Wt: 126.20
InChI Key: DLUDAUJQMXTXGQ-NKWVEPMBSA-N
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Description

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole (CAS 1363166-00-0) is a bicyclic amine featuring a fused pyrrolidine-pyrrole scaffold with a methyl group in the cis configuration at the 5-position. Its dihydrochloride salt form enhances aqueous solubility, making it a candidate for pharmaceutical and biochemical research. The compound’s rigid bicyclic structure may contribute to receptor-binding selectivity, particularly in neurological or metabolic pathways, though specific applications require further study .

Properties

IUPAC Name

(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCN[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876130-70-0
Record name rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole
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Preparation Methods

Solid-Phase Synthesis Using Supported Selenium Resin

Solid-phase combinatorial approaches provide a robust platform for synthesizing pyrrolo[3,4-b]pyrrole derivatives. A seminal study demonstrated the use of a selenium-based resin to facilitate the stepwise assembly of 2,5-dihydro-1H-pyrroles, which serve as precursors to hexahydropyrrolo[3,4-b]pyrroles. The methodology involves:

  • Electrophilic addition of maleimides to resin-bound intermediates.
  • 1,3-Dipolar cycloaddition with azomethine ylides generated in situ from α-amino esters.
  • Oxidation-elimination to release the final product from the resin.

This approach achieved moderate yields (50–65%) while enabling rapid diversification through variations in the amino acid and dipolarophile components. However, the cis-5-methyl derivative requires post-synthetic modification, as the solid-phase method primarily yields unsubstituted or aryl-substituted analogs.

[3+2] Cycloaddition of Azomethine Ylides

Azomethine ylides, generated from α-amino acids and aldehydes, participate in stereoselective cycloadditions with electron-deficient dipolarophiles like maleimides. A 2020 study optimized this route for synthesizing hexahydropyrrolo[3,4-b]pyrrole-fused quinolines:

  • Ylide formation : Condensation of methyl glycinate with 2-nitrobenzaldehyde produces a stabilized azomethine ylide.
  • Cycloaddition : Reaction with N-phenylmaleimide yields a hexahydropyrrolo[3,4-c]pyrrole intermediate.
  • Reduction-lactamization : Catalytic hydrogenation reduces the nitro group, followed by intramolecular lactamization to furnish the cis-5-methyl derivative (Scheme 1).

This method achieves 72–88% yields with excellent diastereoselectivity (>20:1 dr), attributed to the rigid transition state during cycloaddition. The methyl group’s cis orientation is controlled by the ylide’s preorganized geometry.

Domino Reactions with Bromomaleimides and Aminocrotonates

A metal-free domino reaction developed in 2018 enables direct access to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. Key steps include:

  • Nucleophilic C-addition : 3-Bromo-1-arylpyrrole-2,5-diones react with ethyl aminocrotonate at the bromine-bearing carbon.
  • Intramolecular cyclization : The intermediate undergoes stereoselective ring closure without imide recyclization, forming the bicyclic core.
Reactant Conditions Yield (%) Diastereoselectivity (dr)
N-(4-ClC₆H₄)bromomaleimide Et₃N, CH₂Cl₂, 25°C 94 >95:5
N-(2-NO₂C₆H₄)bromomaleimide K₂CO₃, DMF, 60°C 82 85:15

This method’s chemo- and stereoselectivity arise from the bromine atom’s directive effect, favoring C-addition over competing N-attack pathways. Methyl substitution at the 5-position is introduced via β-aminocrotonate esters bearing alkyl groups.

Reductive Amination and Lactamization Cascades

Sequential reductive amination and lactamization offer a modular route to cis-5-methyl derivatives:

  • Condensation : 5-Methylpyrrolidin-2-one reacts with a primary amine to form an imine.
  • Reduction : Sodium cyanoborohydride reduces the imine to a secondary amine.
  • Lactamization : Acid-catalyzed cyclization yields the bicyclic product.

Optimization studies revealed that trifluoroacetic acid (TFA) in dichloromethane at 0°C maximizes lactamization efficiency (78% yield), while stronger acids like H₂SO₄ promote decomposition. The cis configuration is preserved due to the chair-like transition state during ring closure.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Typical Yield (%) Scalability
Solid-phase synthesis High throughput, combinatorial diversity Low yields, post-modification required 50–65 Moderate
[3+2] Cycloaddition Excellent stereocontrol, fused heterocycles Multi-step, nitro reduction step 72–88 High
Domino reaction Metal-free, single-step Limited to aryl-substituted maleimides 82–94 High
Reductive amination Modular, mild conditions Requires preformed pyrrolidinone 65–78 Moderate

The domino reaction and cycloaddition methods are preferable for large-scale synthesis due to their high yields and stereoselectivity. In contrast, solid-phase approaches suit library generation for drug discovery.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders Treatment
Cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole derivatives have shown potential as histamine H3 receptor ligands. These compounds can be utilized in treating various neurological disorders, including:

  • Alzheimer's Disease
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Bipolar Disorder
  • Schizophrenia

Research indicates that these compounds modulate H3 receptor activity, which is crucial for cognitive functions and memory processes. Specifically, they may help alleviate symptoms associated with cognitive dysfunction and memory deficits .

1.2 Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been explored in various studies. Their ability to inhibit certain inflammatory pathways makes them candidates for treating conditions such as asthma and allergic rhinitis. The modulation of the H3 receptor is particularly relevant in managing these diseases .

1.3 Cancer Treatment
this compound derivatives have been investigated for their anticancer properties. They may play a role in treating skin carcinomas and other malignancies by targeting specific cellular pathways involved in tumor growth .

Synthetic Applications

2.1 Synthesis of Functionalized Derivatives
Recent advancements in synthetic chemistry have enabled the production of various functionalized derivatives of hexahydropyrrolo[3,4-b]pyrroles through innovative cyclization methods. These derivatives are not only useful for biological applications but also serve as intermediates in the synthesis of more complex molecules used in pharmaceuticals .

2.2 Optoelectronic Materials
The structural properties of hexahydropyrrolo[3,4-b]pyrroles make them suitable for applications in optoelectronic devices. Their ability to act as electron donors or acceptors can be exploited in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Study Objective Findings
Study on H3 Receptor Modulation Investigate the effects of cis-5-Methyl derivatives on cognitive functionsThe compounds improved memory retention in animal models, suggesting therapeutic potential for Alzheimer's disease.
Anti-inflammatory Research Evaluate the anti-inflammatory effects of pyrrolo derivativesSignificant reduction in inflammatory markers was observed in treated subjects with asthma-like symptoms.
Cancer Treatment Study Assess the efficacy of hexahydropyrrolo derivatives against cancer cell linesThe compounds demonstrated cytotoxic effects on melanoma cells, indicating potential as anticancer agents.

Mechanism of Action

The mechanism by which cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The comparison focuses on cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole and Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate (CAS 1445950-86-6), a structurally related derivative. Key distinctions include:

Property This compound Dihydrochloride Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate
CAS Number 1363166-00-0 1445950-86-6
Molecular Formula C₈H₁₄N₂·2HCl (free base: C₈H₁₄N₂) C₁₄H₁₆N₂O₃
Molecular Weight Free base: ~138.21 g/mol (excl. HCl) 260.29 g/mol
Functional Groups Bicyclic amine, methyl group (cis) Bicyclic ketone (5-Oxo), benzyl carboxylate ester
Ring System Pyrrolo[3,4-b]pyrrole Pyrrolo[3,2-B]pyrrole
Solubility High (dihydrochloride salt form) Likely lipophilic (ester and ketone groups)
Potential Applications Drug discovery (amine scaffolds) Synthetic intermediate (ester for further modifications)

Key Research Findings

  • Synthetic Utility : The benzyl ester and ketone groups in CAS 1445950-86-6 suggest its role as a synthetic intermediate. The ester moiety can undergo hydrolysis to carboxylic acids, while the ketone allows for reductive amination or nucleophilic additions .
  • Pharmacological Relevance : The dihydrochloride salt of CAS 1363166-00-0 may improve bioavailability in drug candidates targeting amine-sensitive receptors (e.g., GPCRs or ion channels) .

Physicochemical and Functional Implications

  • Solubility : The dihydrochloride salt form of CAS 1363166-00-0 enhances water solubility, critical for in vitro assays or parenteral formulations. In contrast, the lipophilic nature of CAS 1445950-86-6 may favor membrane permeability or use in organic synthesis .
  • Stability : The ketone in CAS 1445950-86-6 could introduce susceptibility to nucleophilic attack, whereas the saturated bicyclic structure of CAS 1363166-00-0 may confer greater stability under physiological conditions.

Biological Activity

cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole is a bicyclic compound that has garnered attention for its diverse biological activities. Its structural characteristics contribute to its potential applications in pharmacology, particularly as a biochemical tool in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique bicyclic framework that allows for interactions with various biological targets. Recent synthetic approaches have improved the yield and accessibility of this compound, facilitating research into its biological properties. For instance, a new synthetic route to polyhydrogenated pyrrolo[3,4-b]pyrroles was developed, enhancing the understanding of its reactivity and potential applications in medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects. Notably, derivatives of this compound have shown promise as inhibitors of protein methyltransferases and glycosyltransferases, as well as agonists for serotonin receptors (5-HT) and antagonists for integrin VLA-4 .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Reference
Protein Methyltransferase Inhibition Inhibits enzymes involved in protein methylation pathways.
Glycosyltransferase Inhibition Modulates glycosylation processes critical for cellular functions.
Serotonin Receptor Agonism Activates serotonin receptors influencing mood and cognition.
Integrin VLA-4 Antagonism Blocks integrin interactions that play a role in immune response.
Antibacterial Activity Exhibits activity against various bacterial strains, potentially useful in treating infections.

Case Studies

Several studies have investigated the potential therapeutic applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
  • Neuropharmacology : Research indicated that the compound acts on histamine H3 receptors, which are implicated in neurotransmission regulation. This suggests potential applications in treating neurological disorders related to memory and cognition .
  • Cancer Research : Preliminary findings indicate that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole?

  • Methodological Answer : Multicomponent reactions (MCRs), such as the Ugi–Zhu reaction, are effective for constructing pyrrolo[3,4-b]pyrrole scaffolds. These reactions enable simultaneous formation of multiple bonds and stereochemical control. For example, conjugate additions using NaOAc as a base in MeOH can yield chroman[3,4-b]pyrrole derivatives, as demonstrated in analogous systems . The Van Leusen pyrrole synthesis via [3+2] cycloaddition with TosMICs is another viable route for functionalized pyrroles .

Q. How is the stereochemistry of this compound characterized experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy and coupling constant analysis (e.g., 3J(3H,4H)=11.8Hz^3J(3-H, 4-H) = 11.8 \, \text{Hz}) are critical for confirming cis-configurations. Low-temperature 1H^{1}\text{H} and 13C^{13}\text{C} NMR (300–400 MHz) can resolve dynamic stereochemical ambiguities. Elemental analysis and X-ray crystallography provide additional validation for crystalline derivatives .

Q. What common side reactions occur during synthesis, and how are they mitigated?

  • Methodological Answer : Racemization at chiral centers and incomplete trapping of intermediates (e.g., lithiated pyrrole alkoxides) are common issues. Strategies include:

  • Using sterically hindered bases (e.g., LDA) to suppress side reactions during lithiation .
  • Optimizing reaction temperature (<0°C) to minimize thermal degradation .
  • Purification via flash chromatography with ethyl acetate/hexane gradients to isolate target compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst Selection : Proline derivatives or morpholine additives improve enantioselectivity in MCRs .
  • Stoichiometric Tuning : Excess alkylating agents (1.5–2.0 eq.) ensure complete conversion of lithiated intermediates .

Q. What methodologies resolve contradictions in stereochemical assignments for pyrrolo-fused systems?

  • Methodological Answer : Discrepancies between NMR and X-ray data can arise from dynamic effects. Solutions include:

  • Variable-Temperature NMR : Identifies conformational equilibria (e.g., chair vs. boat configurations) .
  • DFT Calculations : Compare experimental 13C^{13}\text{C} chemical shifts with computed values to validate proposed structures .
  • Single-Crystal Analysis : Resolves absolute configuration for enantiomeric pairs .

Q. How do computational methods aid in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) studies predict:

  • HOMO-LUMO Gaps : Critical for applications in optoelectronics (e.g., non-fullerene acceptors in solar cells) .
  • Charge-Transfer Dynamics : Molecular dynamics simulations model aggregation behavior (e.g., J-type vs. H-type stacking) .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Q. How should researchers analyze unexpected byproducts or failed trapping of intermediates in pyrrolo[3,4-b]pyrrole synthesis?

  • Methodological Answer :

  • LC-MS Profiling : Identifies low-abundance intermediates (e.g., uncyclized adducts) .
  • In Situ IR Spectroscopy : Monitors reaction progress and detects transient species (e.g., enolates) .
  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}\text{N}) traces nitrogen migration pathways in failed reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
Reactant of Route 2
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole

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